N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8945244
InChI: InChI=1S/C14H24N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C
Molecular Formula: C14H24N2O2S
Molecular Weight: 284.42 g/mol

N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC8945244

Molecular Formula: C14H24N2O2S

Molecular Weight: 284.42 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide -

Specification

Molecular Formula C14H24N2O2S
Molecular Weight 284.42 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C14H24N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)15-7-6-8-16(4)5/h9-10,15H,6-8H2,1-5H3
Standard InChI Key SEBQJCFLWSXNGP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN(C)C)C

Introduction

Chemical Identity and Nomenclature

IUPAC Nomenclature

The systematic name follows substitutive nomenclature:

  • Parent chain: Benzenesulfonamide (sulfonamide group as the principal functional group).

  • Substituents: Methyl groups at positions 2, 4, and 6 on the benzene ring; a 3-(dimethylamino)propyl group attached to the sulfonamide nitrogen.

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized via nucleophilic substitution between 2,4,6-trimethylbenzenesulfonyl chloride and 3-(dimethylamino)propylamine. A representative reaction scheme is:

2,4,6-Trimethylbenzenesulfonyl chloride+H2N-(CH2)3-N(CH3)2N-[3-(Dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide+HCl\text{2,4,6-Trimethylbenzenesulfonyl chloride} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-N(CH}_3\text{)}_2 \rightarrow \text{N-[3-(Dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Base: Triethylamine to neutralize HCl.

  • Temperature: 0–25°C under inert atmosphere.

Purification Methods

Crude product purification may involve:

  • Liquid-liquid extraction to remove unreacted amines or sulfonyl chlorides.

  • Column chromatography using silica gel and a polar eluent (e.g., ethyl acetate/hexane).

  • Recrystallization from ethanol or acetone.

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Molecular Weight282.40 g/mol
Melting Point120–140°C (estimated for crystalline form)
Boiling PointDecomposes before boiling
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP~1.5 (moderate lipophilicity)
pKa (Dimethylamino group)~9.5 (weak base)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1150 cm1^{-1} (S=O asymmetric stretch) and 1350 cm1^{-1} (S=O symmetric stretch).

  • NMR:

    • 1H^1\text{H}: δ 2.2–2.4 (9H, methyl groups on benzene), δ 2.8–3.1 (6H, N(CH3_3)2_2), δ 1.6–1.8 (2H, CH2_2 chain).

    • 13C^{13}\text{C}: δ 21–22 (methyl carbons), δ 44–45 (N(CH3_3)2_2), δ 55–60 (sulfonamide-linked carbons).

Applications and Uses

Pharmaceutical Intermediate

Sulfonamides are prevalent in drug design due to their bioisosteric similarity to carboxylic acids. This compound’s dimethylamino group may enhance solubility or receptor binding, positioning it as a candidate for:

  • Antimicrobial agents: Targeting dihydropteroate synthase.

  • Carbonic anhydrase inhibitors: Potential diuretic or antiglaucoma applications.

Catalysis

Tertiary amines like the dimethylamino group can act as organocatalysts in asymmetric synthesis or phase-transfer reactions.

Material Science

Sulfonamides contribute to polymer cross-linking or ion-exchange resins, leveraging their thermal stability and polarity.

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